METHYL 2-{6-AMINO-5-CYANO-4-[2-(PROPAN-2-YLOXY)PHENYL]-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL}ACETATE
Overview
Description
Methyl [6-amino-5-cyano-4-(2-isopropoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core
Preparation Methods
The synthesis of METHYL 2-{6-AMINO-5-CYANO-4-[2-(PROPAN-2-YLOXY)PHENYL]-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, malononitrile, and pyrazolone derivatives under basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as piperidine or triethylamine to facilitate the process. Industrial production methods may involve optimization of these conditions to increase yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Methyl [6-amino-5-cyano-4-(2-isopropoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitrile groups to amines or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
Methyl [6-amino-5-cyano-4-(2-isopropoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-{6-AMINO-5-CYANO-4-[2-(PROPAN-2-YLOXY)PHENYL]-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL}ACETATE involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar compounds to METHYL 2-{6-AMINO-5-CYANO-4-[2-(PROPAN-2-YLOXY)PHENYL]-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL}ACETATE include:
Methyl [6-amino-5-cyano-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate: Another related compound with a pyran core, differing in its substituents and ester group.
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: This compound features a thiophene ring instead of a pyrazole, resulting in different reactivity and applications.
Properties
IUPAC Name |
methyl 2-[6-amino-5-cyano-4-(2-propan-2-yloxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-10(2)26-14-7-5-4-6-11(14)16-12(9-20)18(21)27-19-17(16)13(22-23-19)8-15(24)25-3/h4-7,10,16H,8,21H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZVMWYLCRRRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)CC(=O)OC)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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